molecular formula C15H14Cl2N4O2S2 B13493967 N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Cat. No.: B13493967
M. Wt: 417.3 g/mol
InChI Key: KJQPIQPFFNPUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropyridinyl group, a thiazolyl group, and a methanesulfonamide group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced via a nucleophilic substitution reaction using a chloropyridine derivative and an amine.

    Coupling with the Phenyl Group: The phenyl group is coupled with the thiazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

    Formation of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonation reaction using methanesulfonyl chloride and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloropyridinyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and pathways.

Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-{2-[(5-bromopyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
  • N-(4-{2-[(5-fluoropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
  • N-(4-{2-[(5-iodopyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Uniqueness: The uniqueness of N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds with different halogen substitutions, the chloropyridinyl group provides a unique reactivity profile and interaction potential with biological targets.

Properties

Molecular Formula

C15H14Cl2N4O2S2

Molecular Weight

417.3 g/mol

IUPAC Name

N-[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C15H13ClN4O2S2.ClH/c1-24(21,22)20-12-5-2-10(3-6-12)13-9-23-15(18-13)19-14-7-4-11(16)8-17-14;/h2-9,20H,1H3,(H,17,18,19);1H

InChI Key

KJQPIQPFFNPUPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.